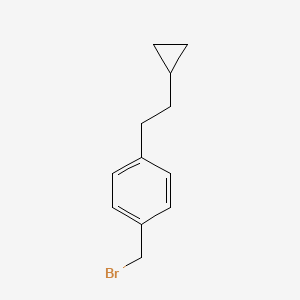![molecular formula C13H18BrNZn B14885140 4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)
4-[(1-Homopiperidino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of zinc with the structural features of the homopiperidine and phenyl groups. This compound is typically used in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Homopiperidino)methyl]phenylzinc bromide involves the reaction of 4-bromobenzyl bromide with homopiperidine to form the intermediate 4-[(1-Homopiperidino)methyl]bromobenzene. This intermediate is then treated with zinc in the presence of a suitable solvent, such as tetrahydrofuran, to yield the desired organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-Homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The phenylzinc bromide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions typically involve the use of polar aprotic solvents and catalysts like palladium or nickel.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(1-Homopiperidino)methyl]phenylzinc bromide is utilized in various scientific research applications, including:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-[(1-Homopiperidino)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This process is facilitated by the coordination of the zinc atom with the solvent, tetrahydrofuran, which stabilizes the reactive intermediate. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 4-[(1-Piperidino)methyl]phenylzinc bromide
- 4-[(1-Morpholino)methyl]phenylzinc bromide
Uniqueness
4-[(1-Homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidine moiety, which imparts specific steric and electronic properties. This uniqueness allows for selective reactions and the formation of distinct products compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H18BrNZn |
|---|---|
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(phenylmethyl)azepane |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13;;/h4-5,8-9H,1-2,6-7,10-12H2;1H;/q-1;;+2/p-1 |
Clave InChI |
HJYMKJAZPPYNML-UHFFFAOYSA-M |
SMILES canónico |
C1CCCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


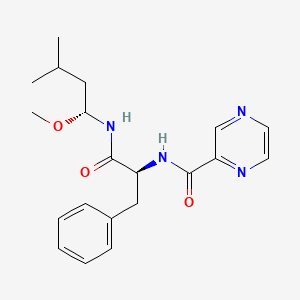
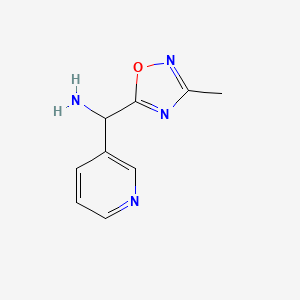
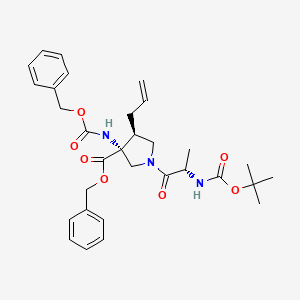
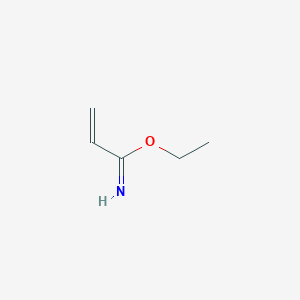
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)
![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
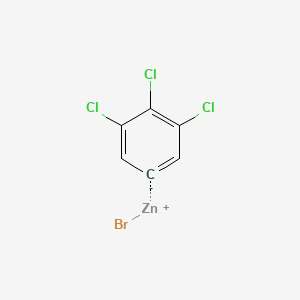
![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)

![N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14885121.png)
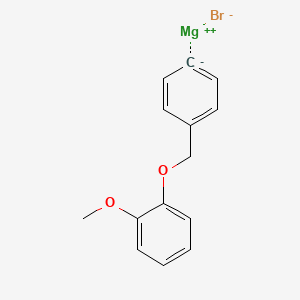
![(Z)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14885138.png)
